Nonanal-d4

GC-MS method validation stable isotope dilution isotopic interference

Nonanal-d4 (CAS 1335401-96-1) is a deuterium-labeled analog of the straight-chain saturated aldehyde nonanal (CAS 124-19-6), featuring four deuterium atoms incorporated at specific carbon positions on the alkyl chain. As a stable isotope-labeled internal standard (SIL-IS), it is specifically designed for isotope dilution mass spectrometry (IDMS) applications.

Molecular Formula C9H18O
Molecular Weight 146.26 g/mol
Cat. No. B12368655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonanal-d4
Molecular FormulaC9H18O
Molecular Weight146.26 g/mol
Structural Identifiers
SMILESCCCCCCCCC=O
InChIInChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h9H,2-8H2,1H3/i1D2,2D2
InChIKeyGYHFUZHODSMOHU-LNLMKGTHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nonanal-d4 (1335401-96-1): Deuterated Internal Standard for Quantitative Volatile Aldehyde Analysis


Nonanal-d4 (CAS 1335401-96-1) is a deuterium-labeled analog of the straight-chain saturated aldehyde nonanal (CAS 124-19-6), featuring four deuterium atoms incorporated at specific carbon positions on the alkyl chain . As a stable isotope-labeled internal standard (SIL-IS), it is specifically designed for isotope dilution mass spectrometry (IDMS) applications [1]. Nonanal itself is a ubiquitous C9 volatile organic compound (VOC) widely recognized as a key marker of lipid oxidation in food quality assessment and a bioactive aldehyde with demonstrated receptor-mediated signaling activity [2].

Why Nonanal-d4 Cannot Be Replaced by Nonanal or Nonanal-d2 in Quantitative MS Workflows


Substituting Nonanal-d4 with its unlabeled parent compound (nonanal) or a differently labeled analog (nonanal-d2) fundamentally compromises analytical validity in quantitative mass spectrometry. The use of nonanal as an internal standard fails to correct for matrix effects, extraction inefficiencies, and ionization variability because the unlabeled analyte cannot be independently tracked in the MS detector channel [1]. Nonanal-d2, while deuterated, presents a lower mass shift (approximately +2 Da) compared to the +4 Da shift of Nonanal-d4, resulting in potential isotopic cross-contribution (signal overlap) between the internal standard and the analyte's natural M+2 isotopic peak, thereby inflating apparent analyte concentrations [2]. The 4-Da mass difference of Nonanal-d4 provides a clearer spectral separation window, which is critical for achieving the low limits of detection required in trace volatile analysis and biomarker validation studies [3].

Quantitative Differentiation: Evidence-Based Performance Metrics for Nonanal-d4


Mass Spectrometric Selectivity: 4-Da Mass Shift Eliminates Isotopic Cross-Contribution Relative to Nonanal-d2

Nonanal-d4 provides a +4 Da mass shift relative to unlabeled nonanal (m/z 142 to m/z 146), enabling clean spectral separation that avoids the isotopic cross-contribution issues encountered with +2 Da labeled analogs such as nonanal-d2. The natural isotopic abundance of nonanal produces an M+2 peak (from 13C2 or 18O contributions) that directly overlaps with the quantifier ion of a +2 Da internal standard, introducing systematic positive bias in calculated concentrations [1]. This phenomenon is well-documented in GC-MS quantitative workflows, where the use of higher-mass-shift deuterated standards minimizes the need for complex isotopic correction algorithms [2]. The +4 Da shift of Nonanal-d4 reduces this cross-contribution to statistically negligible levels (typically <0.5% of the analyte signal) under standard selected ion monitoring (SIM) conditions.

GC-MS method validation stable isotope dilution isotopic interference

Matrix Effect Compensation: Deuterated Internal Standard Normalization Enables Accurate Nonanal Quantification in Complex Food Matrices

In the validated quantitative profiling of volatile lipid oxidation markers in dried fruits and nuts, the use of deuterated internal standards (including the nonanal isotopologue) enabled accurate quantification across complex, high-lipid matrices [1]. The analytical strategy employed headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for the determination of rancidity markers including hexanal, heptanal, octanal, nonanal, and decanal. While nonanal itself is a critical target analyte for shelf-life and quality benchmarking, direct external calibration (without a deuterated IS) fails to correct for matrix-induced signal suppression and variable extraction recovery that are inherent to SPME sampling of fatty food matrices [2]. The deuterated internal standard co-elutes with the analyte and experiences identical matrix effects and extraction behavior, normalizing the analyte response and enabling recovery values within 85–115% across validation batches.

food quality control lipid oxidation markers SIDA-MS

Comparative Potency Baseline: Nonanal Exhibits Defined EC50 Values in Cellular and Insect Olfactory Receptor Assays

Nonanal demonstrates quantifiable bioactivity in two distinct receptor-mediated assay systems. In B16 melanoma cells, nonanal initiated intracellular calcium ([Ca2+]i) elevations, whereas the shorter-chain analog propanal elicited no response, demonstrating strict chain-length recognition [1]. In a heterologous expression system for Aedes aegypti odorant receptors, nonanal activated specific ORs with measured EC50 values of 84.5 μM and 142.69 μM, depending on the receptor subtype tested [2]. Note: These bioactivity values pertain to unlabeled nonanal and are provided as baseline context; Nonanal-d4 is not intended for bioactivity studies but for analytical quantification of nonanal in such experimental systems.

bioactivity screening calcium signaling odorant receptor pharmacology

Odor Threshold Benchmarking: Nonanal Displays High Olfactory Potency with a Detection Threshold of 1 μg/L in Water

Nonanal possesses a characteristically low odor detection threshold of 1 μg/L (1 ppb) in water, described as having floral and rose-like aroma characteristics [1]. This threshold value positions nonanal among the more potent volatile aldehydes in aroma chemistry, with a threshold substantially lower than related aldehydes such as benzaldehyde (350–3500 μg/L) and geranylacetone (60 μg/L) [2]. Note: This odor threshold data pertains to unlabeled nonanal and is provided as baseline context; Nonanal-d4 is the analytical internal standard used to accurately quantify trace levels of nonanal in aroma profiling studies.

sensory analysis aroma chemistry flavor quality

Validated Application Scenarios for Nonanal-d4 in Analytical and Research Workflows


Quantitative SIDA-GC-MS Method Development for Food Lipid Oxidation Markers

Nonanal-d4 is the internal standard of choice for developing and validating stable isotope dilution assays (SIDA) targeting nonanal as a lipid oxidation marker in nuts, dried fruits, vegetable oils, and fried products. As demonstrated in industrial quality control protocols, the use of a deuterated analog corrects for matrix-induced suppression in HS-SPME-GC-MS workflows and enables reliable quantification across varying storage conditions and shelf-life studies [1]. The +4 Da mass shift ensures that the internal standard quantifier ion does not overlap with the natural M+2 isotopic envelope of nonanal, eliminating the need for isotopic correction algorithms that would be required with a +2 Da labeled standard [2].

Trace-Level Aroma and Flavor Profiling for Sensory Quality Assessment

Nonanal contributes floral and rose-like notes with an odor detection threshold of 1 μg/L in water, making it a potent contributor to overall aroma profiles even at trace concentrations [3]. Accurate quantification of nonanal at sub-ppb levels is essential for aroma reconstitution experiments, flavor defect investigations, and comparative sensory studies. Nonanal-d4 enables the required analytical sensitivity by serving as the internal standard in GC-MS or GC-MS/MS methods, normalizing for injection variability and ionization fluctuations that would otherwise compromise precision at these low concentration ranges [1].

Olfactory Receptor Pharmacology and Chemical Ecology Research

Nonanal acts as a biologically relevant ligand for odorant receptors in insects (e.g., Aedes aegypti) and potentially in mammalian systems, with measured EC50 values in the micromolar range [4]. In chemical ecology and olfactory neuroscience studies, the preparation of precisely calibrated nonanal stimulus solutions is critical for generating reliable dose-response curves. Nonanal-d4 is employed as the internal standard to verify and adjust the actual nonanal concentration in stimulus delivery systems, correcting for evaporative losses, adsorption to tubing, and other sources of experimental variability that affect vapor-phase stimulus delivery [4].

Biomarker Discovery and Oxidative Stress Research

Nonanal, along with other saturated aldehydes, is generated as a product of lipid peroxidation and has been investigated as a potential volatile biomarker in breath analysis for cancer and other conditions associated with oxidative stress [5]. In these biomarker discovery and validation studies, precise and accurate quantification of nonanal in complex biological matrices (e.g., exhaled breath condensate, plasma, urine) is paramount. Nonanal-d4 provides the necessary analytical rigor, compensating for the variable extraction efficiencies and matrix effects that are pronounced in biological sample preparation workflows, thereby enabling the generation of reproducible, cross-study comparable biomarker data [5].

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